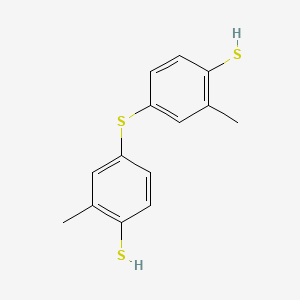
4,4'-Sulfanediylbis(2-methylbenzene-1-thiol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol): is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of two thiol groups attached to a sulfanediyl bridge, which connects two methylbenzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) typically involves the reaction of 2-methylbenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-methylbenzenethiol is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Sulfur dichloride is slowly added to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of the desired product.
Step 4: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and enzyme activity.
類似化合物との比較
4,4’-Sulfinylbis(2-methylbenzene-1-thiol): Contains a sulfinyl group instead of a sulfanediyl bridge.
4,4’-Ditolyl sulfoxide: Features a sulfoxide group connecting the benzene rings.
Bis(4-methylphenyl) sulfoxide: Similar structure but with a sulfoxide group.
Uniqueness: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) is unique due to its sulfanediyl bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
218625-67-3 |
|---|---|
分子式 |
C14H14S3 |
分子量 |
278.5 g/mol |
IUPAC名 |
2-methyl-4-(3-methyl-4-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C14H14S3/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 |
InChIキー |
UMRAPFOXRCGLPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)S)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


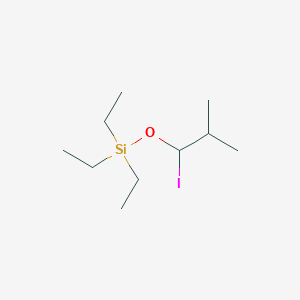
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)
![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
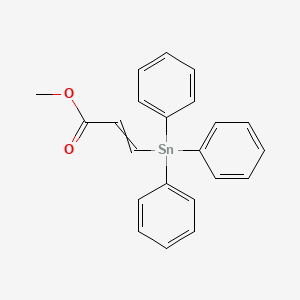
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
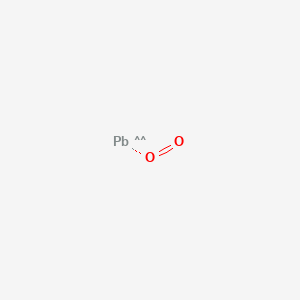
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)
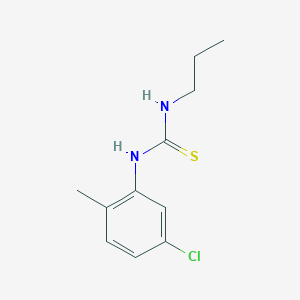

![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)

